N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]-N-methylbenzamide
Description
Properties
IUPAC Name |
N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-15(7-9-13-14-11(12)17-9)10(16)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXZNIGFDAXJPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NN=C(O1)N)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Acylthiosemicarbazides
A widely used method involves the oxidative cyclization of acylthiosemicarbazides to yield 5-amino-1,3,4-oxadiazoles. The general procedure includes:
- Synthesis of acylthiosemicarbazide intermediate by reacting acylhydrazides with isothiocyanates or related reagents.
- Oxidative cyclization using oxidants such as 1,3-dibromo-5,5-dimethylhydantoin in the presence of potassium iodide, iodine, or Oxone.
- The reaction proceeds under mild conditions, often at room temperature or slightly elevated temperatures, producing high yields (up to 97%) of the desired 5-amino-1,3,4-oxadiazole derivatives.
This method is advantageous due to its mild reaction conditions, high yields, and scalability.
One-Pot Synthesis Using Coupling Reagents
An eco-friendly and efficient approach employs the use of coupling reagents such as propanephosphonic anhydride (T3P) for the direct synthesis of 2-amino-1,3,4-oxadiazoles from acylhydrazides and isocyanates. This one-pot method offers:
- Mild reaction conditions
- High functional group tolerance
- Minimal epimerization
- High yields of target compounds
This method can be adapted for the synthesis of the N-methylbenzamide moiety linked to the oxadiazole ring by selecting appropriate acylhydrazides and isocyanates.
Photocatalytic and Electrochemical Oxidative Cyclization
Recent advances include:
- Photocatalytic oxidative heterocyclization using eosin-Y under visible light with atmospheric oxygen and CBr4, enabling rapid and high-yielding synthesis of 5-amino-1,3,4-oxadiazoles.
- Electro-oxidative synthesis at platinum electrodes in acetonitrile with lithium perchlorate as electrolyte, facilitating the formation of semicarbazones as intermediates, which cyclize to the oxadiazole ring.
These methods provide environmentally benign alternatives with operational simplicity.
Cyclodehydration of Diacylhydrazines
Another effective route involves cyclodehydration of diacylhydrazines using dehydrating agents such as:
- Thionyl chloride (SOCl2)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
- Microwave-assisted dehydration with silica-supported dichlorophosphate
These methods yield 2,5-disubstituted 1,3,4-oxadiazoles with good to excellent yields and can be adapted for the synthesis of this compound by appropriate choice of hydrazide precursors.
Representative Synthetic Route for this compound
A plausible synthetic pathway based on literature data is as follows:
This sequence efficiently constructs the 5-amino-1,3,4-oxadiazole core with the N-methylbenzamide substituent.
Detailed Reaction Conditions and Notes
Research Findings and Comparative Yields
Chemical Reactions Analysis
Types of Reactions
N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazoles, nitro derivatives, and reduced forms of the original compound .
Scientific Research Applications
Anticonvulsant Activity
Recent studies have demonstrated that derivatives of oxadiazoles, including N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]-N-methylbenzamide, exhibit notable anticonvulsant properties. A series of 2,5-disubstituted 1,3,4-oxadiazoles were synthesized and evaluated for their anticonvulsant activity using the maximal electroshock (MES) seizure method. The results indicated that certain compounds showed significant efficacy in preventing seizures, suggesting potential therapeutic applications in epilepsy management .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. For instance, a related compound was shown to inhibit the growth of several cancer cell lines including SNB-19 and OVCAR-8 with percent growth inhibitions exceeding 80% . The mechanism of action appears to involve the induction of apoptosis in cancer cells, which is critical for effective cancer therapy.
Case Study: Anticancer Efficacy
A specific study involving the synthesis and evaluation of new oxadiazole derivatives revealed that these compounds significantly inhibited cell proliferation in human cancer cell lines (HCT116 and HeLa) with IC50 values below 100 µM. The presence of specific functional groups was found to enhance the anticancer activity, indicating a structure-activity relationship that could guide future drug design .
Antimicrobial Activity
This compound also exhibits antimicrobial properties. Several studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. For example, compounds derived from oxadiazole structures have shown promising results in inhibiting bacterial growth and could serve as potential leads for new antibiotics .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities associated with this compound and its derivatives:
Mechanism of Action
The mechanism of action of N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]-N-methylbenzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The compound’s ability to form hydrogen bonds and interact with nucleophilic sites is crucial for its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]-N-methylbenzamide with structurally related compounds from the evidence:
*Calculated molecular formula and weight based on structural analysis.
Key Observations:
Substituent Effects on Activity: The 5-amino group on the oxadiazole ring (target compound) may enhance solubility and hydrogen-bonding interactions compared to methylthio (compound 4415) or sulfamoyl (LMM5) groups, which increase lipophilicity and steric bulk .
Biological Activity Trends: Antifungal Activity: LMM5 and LMM11 (sulfamoyl-oxadiazoles) inhibit C. albicans via thioredoxin reductase inhibition, suggesting that bulky substituents (e.g., benzyl, cyclohexyl) enhance antifungal potency . Antiviral Activity: Methylthio-substituted oxadiazoles (e.g., compound 4415) exhibit stronger antiviral effects than nitro or amino analogs, indicating electron-withdrawing groups may optimize activity . HDAC Inhibition: Propanamide-linked oxadiazoles (e.g., 2-amino-N-((5-phenyl-oxadiazol-2-yl)methyl)propanamide) show selectivity against cancer cell lines, likely due to their ability to chelate zinc in HDAC active sites .
Thermodynamic and Spectroscopic Data
- Melting Points : Oxadiazole derivatives with sulfanyl or thiazole groups (e.g., compounds 7c–7f) exhibit higher melting points (134–178°C) due to increased intermolecular hydrogen bonding and rigidity .
- Spectroscopic Characterization : IR and NMR data for similar compounds confirm the presence of oxadiazole rings (IR: 1600–1650 cm⁻¹ for C=N stretching; ¹H NMR: δ 2.5–3.5 ppm for N-methyl groups) .
Biological Activity
N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]-N-methylbenzamide (referred to as compound 1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is . It features an oxadiazole ring, which is known for its diverse biological activities. The compound is classified as an amide and is noted for its irritant properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂N₄O₂ |
| CAS Number | 401623-14-1 |
| MDL Number | MFCD01612710 |
| Hazard Classification | Irritant |
The biological activity of compound 1 can be attributed to its structural components. The oxadiazole moiety is known to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Recent studies have shown that derivatives of oxadiazoles exhibit significant inhibitory effects on certain kinases, which are crucial in cancer progression.
Case Studies and Research Findings
- Antitumor Activity : A study investigated the synthesis of novel benzamide derivatives containing oxadiazole rings. Among these, compounds similar to this compound demonstrated potent inhibitory effects on RET kinase activity in vitro. This suggests that compound 1 may also possess anticancer properties by inhibiting pathways critical for tumor growth .
- Anticonvulsant Properties : Another research effort synthesized a series of oxadiazole derivatives and evaluated their anticonvulsant activity using the maximal electroshock seizure method. While specific data on compound 1 was not detailed, the findings imply that oxadiazoles have potential in treating seizure disorders .
- Kinase Inhibition : A related study focused on the design of benzamide derivatives as RET kinase inhibitors. The results indicated that compounds incorporating oxadiazole structures could effectively inhibit RET kinase at both molecular and cellular levels, thereby reducing cell proliferation driven by RET mutations .
Biological Assays
The following table summarizes key findings from assays evaluating the biological activity of compounds related to this compound:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]-N-methylbenzamide, and how do microwave-assisted methods compare to conventional synthesis?
- Methodological Answer : Microwave-assisted synthesis significantly reduces reaction time and improves yield compared to conventional methods. For example, glycine derivatives can be functionalized via benzoylation under microwave irradiation (80–100°C, 10–15 min) to achieve >85% purity, as validated by TLC and recrystallization . Key steps include:
- Step I : Benzoylation of glycine in NaOH, followed by acidification.
- Step II : Cyclization with thiosemicarbazide under microwave conditions.
- Characterization : NMR (400 MHz), IR (KBr pellet), and mass spectrometry (Waters Micro Mass ZQ 2000) are critical for confirming structural integrity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound and its intermediates?
- Methodological Answer : A multi-technique approach is recommended:
- ¹H/¹³C NMR : Assigns proton environments (e.g., benzamide aromatic protons at δ 7.4–8.1 ppm) and confirms methyl groups .
- FTIR : Identifies key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, NH₂ bend at ~1600 cm⁻¹) .
- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 325.81 for derivatives) .
- Elemental Analysis : Validates purity (>95% C, H, N, S) .
Q. How can researchers evaluate the anticancer potential of this compound in preliminary assays?
- Methodological Answer : Use in vitro models such as:
- MTT Assay : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values calculated via nonlinear regression .
- Comparative Analysis : Benchmark against cisplatin or doxorubicin. Derivatives with electron-withdrawing substituents (e.g., -Cl, -CF₃) show enhanced activity due to improved membrane permeability .
Advanced Research Questions
Q. How do structural modifications (e.g., substitution at the oxadiazole ring) impact bioactivity?
- Methodological Answer :
- Substituent Effects : Adding 4-chlorophenyl or methylsulfanyl groups increases antimicrobial potency by 3–5-fold compared to unsubstituted analogs, as seen in MIC assays against S. aureus .
- SAR Studies : Replace the benzamide moiety with thiophene or piperazine derivatives to modulate solubility and target affinity .
Q. What crystallographic insights explain the compound’s stability and intermolecular interactions?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals:
- Hydrogen Bonding : N–H···N and C–H···O interactions stabilize dimer formation (e.g., centrosymmetric dimers with R factor = 0.050) .
- Conformational Rigidity : Orthorhombic crystal packing (space group P2₁2₁2₁) with unit cell parameters a = 6.0171 Å, b = 15.3120 Å .
Q. How can computational modeling predict binding modes to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), a target for anaerobic pathogens. The oxadiazole ring’s electron density aligns with active-site residues (e.g., Arg213, Glu144) .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electrostatic potential maps for reactive sites .
Q. What strategies resolve contradictions in bioactivity data across similar analogs?
- Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values of 5-amino-1,3,4-oxadiazole derivatives against standardized datasets (e.g., NCI-60 screen). Discrepancies often arise from assay conditions (e.g., serum concentration, incubation time) .
- Dose-Response Refinement : Use Hill slope analysis to distinguish true efficacy from nonspecific cytotoxicity .
Methodological Challenges
Q. How can solubility limitations be addressed during formulation for in vivo studies?
- Methodological Answer :
- Co-Solvents : Use PEG-400 or cyclodextrin-based carriers to enhance aqueous solubility (>2 mg/mL).
- Prodrug Design : Introduce phosphate or acetyl groups to improve bioavailability .
Q. What purification techniques are effective for isolating this compound from reaction mixtures?
- Methodological Answer :
- Column Chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) for baseline separation.
- Recrystallization : Methanol/water (7:3) yields >90% pure crystals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
